molecular formula C9H9NO2 B1582244 4-Ethoxyphenyl isocyanate CAS No. 32459-62-4

4-Ethoxyphenyl isocyanate

Cat. No. B1582244
CAS RN: 32459-62-4
M. Wt: 163.17 g/mol
InChI Key: FMYVTFRADSNGDN-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl isocyanate is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as 1-Ethoxy-4-isocyanatobenzene and Ethyl 4-isocyanatophenyl ether .


Molecular Structure Analysis

The molecular structure of 4-Ethoxyphenyl isocyanate consists of an ethoxy group (C2H5O-) and an isocyanate group (NCO) attached to a phenyl ring . The molecular weight is 163.173 Da .


Physical And Chemical Properties Analysis

4-Ethoxyphenyl isocyanate has a density of 1.0±0.1 g/cm3, a boiling point of 239.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 46.6±0.5 cm3, and a molar volume of 156.5±7.0 cm3 .

Scientific Research Applications

Polymer Synthesis

4-Ethoxyphenyl isocyanate is utilized in the synthesis of polymers with specific functionalities. For instance, polymers derived from 2-[4-(4-nitrophenylazo)-N-ethylphenyl amino]ethoxy carbonyl amino hexyl isocyanate and (s)-(−)-2-methyl-1-butyloxy carbonyl amino hexyl isocyanate were created using anionic polymerization. These polymers exhibit optical activity, which can be valuable in various scientific and industrial applications (Shin, Ahn, & Lee, 2001).

Chemical Synthesis

4-Ethoxyphenyl isocyanate plays a role in the chemical synthesis of various compounds. For example, the reaction of carbanions of diethyl phenyl and 4-nitrophenylmalonates with phenyl isocyanate leads to the formation of compounds with a 1,3-C→N migration of the ethoxycarbonyl group, indicating its utility in novel chemical synthesis pathways (Linchenko et al., 2007).

Molecular Cage Research

In the field of molecular cage research, substrates like 4-hydroxydiphenylamine and ethyl isocyanate have been introduced into the crystals of networked molecular cages. This encapsulation effect and the subsequent reactions within these structures demonstrate the potential of 4-ethoxyphenyl isocyanate derivatives in advanced molecular research (Inokuma et al., 2011).

Advanced Materials Research

4-Ethoxyphenyl isocyanate derivatives are instrumental in developing advanced materials. For instance, reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate have contributed to the synthesis of new materials like O-silylurethanes, ureas, and formamides (Belova et al., 2017).

Polymerization Initiators

N-aryl-N′-pyridyl ureas synthesized from reactions involving derivatives of 4-ethoxyphenyl isocyanate, such as 4-methoxyphenyl isocyanate, have been studied as thermal latent initiators for the polymerization of epoxides. This application is significant for industries requiring controlled polymerization processes (Makiuchi, Sudo, & Endo, 2015).

Renewable Materials Development

In the pursuit of renewable materials, derivatives of 4-ethoxyphenyl isocyanate have been used. For example, the synthesis of cyanate ester resins and polycarbonates from vanillin, where the isocyanate derivatives play a crucial role, indicates the potential of these compounds in developing sustainable materials (Harvey et al., 2015).

Safety And Hazards

4-Ethoxyphenyl isocyanate is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-ethoxy-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-3-8(4-6-9)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVTFRADSNGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067688
Record name Benzene, 1-ethoxy-4-isocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxyphenyl isocyanate

CAS RN

32459-62-4
Record name 1-Ethoxy-4-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32459-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-4-isocyanato-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethoxy-4-isocyanato-
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Record name Benzene, 1-ethoxy-4-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethoxyphenyl isocyanate
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4-Ethoxyphenyl isocyanate
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4-Ethoxyphenyl isocyanate
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4-Ethoxyphenyl isocyanate
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4-Ethoxyphenyl isocyanate
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4-Ethoxyphenyl isocyanate

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